molecular formula C30H50N10O9 B1248568 Glycocinnaspermicidin D

Glycocinnaspermicidin D

Cat. No.: B1248568
M. Wt: 694.8 g/mol
InChI Key: RUNVIIGXALSBTN-NQXMDZNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycocinnaspermicidin D is a glycosylated natural product characterized by its complex structure, which includes an aminohexopyranose moiety and silyl ether-protected functional groups. It is synthesized via a multi-step process involving α-selective phenyl glycosylation and Lewis acid-catalyzed coupling of glycosyl isocyanates . The compound exhibits antibiotic properties, though its exact biological targets and mechanisms remain under investigation. Its synthesis has driven methodological advancements, such as optimized deprotection techniques to preserve silyl ethers during acetonide removal .

Properties

Molecular Formula

C30H50N10O9

Molecular Weight

694.8 g/mol

IUPAC Name

(E)-N-[3-(4-aminobutylamino)propyl]-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2R,3R,4R,5R)-3-(carbamoylamino)-4,5-dihydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]prop-2-enamide

InChI

InChI=1S/C30H50N10O9/c1-16-21(39-30(46)40-26-22(38-29(34)45)24(43)19(41)15-47-26)25(44)23(37-28(32)33)27(48-16)49-18-8-5-17(6-9-18)7-10-20(42)36-14-4-13-35-12-3-2-11-31/h5-10,16,19,21-27,35,41,43-44H,2-4,11-15,31H2,1H3,(H,36,42)(H4,32,33,37)(H3,34,38,45)(H2,39,40,46)/b10-7+/t16-,19-,21-,22-,23-,24+,25+,26-,27-/m1/s1

InChI Key

RUNVIIGXALSBTN-NQXMDZNFSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)N[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)NC(=O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)O)O)NC(=O)N

Synonyms

glycocinnasperimicin D
glycocinnasperimicin-D

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Glycocinnaspermicidin D vs. Glycocholic Acid

Parameter This compound Glycocholic Acid
Core Structure Aminohexopyranose with silyl ethers Glycine conjugate of cholic acid
Glycosylation Type O-linked via phenyl glycosylation Amide-linked glycine
Synthesis Key Steps Lewis acid-catalyzed coupling Enzymatic conjugation in liver
Functional Groups Isocyanate intermediates, acetonides Hydroxyl, carboxyl, and amide groups
CAS Number Not explicitly reported 475-31-0

This compound’s synthesis emphasizes chemical precision in glycosylation, contrasting with glycocholic acid’s biosynthesis, which relies on enzymatic processes. The former’s use of silyl ethers for protection highlights its synthetic complexity compared to the more straightforward enzymatic pathways of bile acids .

This compound vs. Spongistatin Analogs

Spongistatin analogs (e.g., spongistatin 1) are macrocyclic compounds with potent antineoplastic activity. Unlike this compound, their synthesis involves 22-step protocols focusing on D-ring modifications and linker integration . While both compounds require advanced synthetic strategies, spongistatin analogs prioritize macrocycle stability, whereas this compound emphasizes regioselective glycosylation .

Antibiotic vs. Digestive Roles

  • This compound: Exhibits antibiotic activity, though specific targets (e.g., Gram-positive vs. Its glycosylation may enhance membrane permeability .
  • Its glycine conjugation improves solubility for biliary secretion .

Structural Similarity vs. Functional Divergence

As noted in , structurally similar compounds (Tanimoto similarity ≥0.85) share biological activity in only 30% of cases. For example, this compound and glycocholic acid both feature glycosylation but differ entirely in function—a phenomenon attributed to divergent molecular interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Glycocinnaspermicidin D, and how can researchers optimize purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including protecting group strategies for glycosidic bonds. Key steps include:

  • Purification : Use column chromatography with silica gel (elution gradients of hexane/ethyl acetate) and thin-layer chromatography (TLC) to monitor intermediates .
  • Characterization : Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Ensure purity (>95%) via HPLC with UV detection at 210 nm .
  • Yield Optimization : Adjust reaction stoichiometry, temperature, and solvent polarity iteratively. Document deviations in supplementary materials for reproducibility .

Q. How is the biological activity of this compound screened in vitro, and what controls are essential?

  • Methodological Answer :

  • Assay Design : Use cell-based assays (e.g., cytotoxicity in cancer cell lines) with positive (doxorubicin) and negative (DMSO vehicle) controls.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM, triplicate wells per concentration. Calculate IC50_{50} using nonlinear regression (e.g., GraphPad Prism).
  • Data Validation : Include viability assays (MTT or resazurin) to distinguish cytostatic vs. cytotoxic effects. Report raw data and statistical significance (p < 0.05) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : Combine 1H^1H-NMR (for proton environments) and 13C^{13}C-NMR (for carbon skeleton). Compare with published spectra .
  • Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular formula (e.g., [M+H]+^+ peak).
  • X-ray Crystallography (if feasible): Resolve stereochemistry ambiguities. Deposit crystallographic data in public repositories (e.g., CCDC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (cell lines, incubation times, serum concentrations) across studies. Use tools like PRISMA guidelines for literature synthesis .
  • Experimental Replication : Reproduce conflicting studies with strict adherence to original protocols. Validate using orthogonal assays (e.g., apoptosis markers vs. ATP levels) .
  • Statistical Rigor : Apply Bayesian analysis to assess likelihood of contradictory outcomes under varying experimental biases .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

  • Methodological Answer :

  • Omics Approaches : Conduct transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways. Use pathway enrichment tools (e.g., DAVID, KEGG) .
  • Target Deconvolution : Employ chemical proteomics (e.g., affinity chromatography with biotinylated derivatives) or CRISPR-Cas9 screens .
  • In Silico Docking : Model interactions with putative targets (e.g., kinases) using AutoDock Vina. Validate predictions via mutagenesis .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics and toxicity of this compound?

  • Methodological Answer :

  • Dosing Regimens : Test IV and oral administration in rodents (3 dose levels). Collect plasma at 0, 1, 3, 6, 12, 24 h for LC-MS/MS analysis. Calculate AUC, Cmax_{max}, and t1/2_{1/2} .
  • Toxicity Endpoints : Monitor body weight, organ histopathology (liver, kidneys), and hematological parameters. Follow OECD guidelines for GLP compliance .
  • Reproducibility : Pre-register study protocols on platforms like OSF to mitigate publication bias .

Q. What computational approaches can predict off-target interactions or metabolic liabilities of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to forecast solubility, CYP450 inhibition, and blood-brain barrier penetration .
  • Machine Learning : Train models on ChEMBL data to identify structural alerts for toxicity (e.g., PAINS filters) .
  • Molecular Dynamics : Simulate binding stability with targets over 100 ns trajectories (GROMACS/AMBER). Analyze RMSD and hydrogen bond persistence .

Methodological Best Practices

  • Data Reproducibility : Archive raw spectra, chromatograms, and code in FAIR-aligned repositories (e.g., Zenodo, GitHub) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .
  • Interdisciplinary Collaboration : Partner with glycobiologists, synthetic chemists, and pharmacologists to address multi-faceted research gaps .

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